molecular formula C8H7BrN2 B13105214 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

Katalognummer: B13105214
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: DUJQEDLLUAKCKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 5th position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 5-methyl-1H-pyrrolo[2,3-C]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s ability to disrupt specific signaling pathways makes it a valuable tool in cancer research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H7BrN2

Molekulargewicht

211.06 g/mol

IUPAC-Name

7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3

InChI-Schlüssel

DUJQEDLLUAKCKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=N1)Br)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.